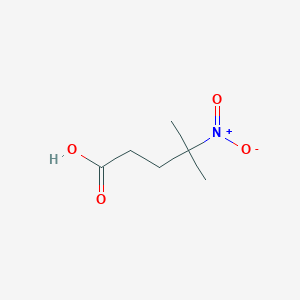

4-Methyl-4-nitropentanoic acid

Description

Overview of Nitro-Substituted Carboxylic Acids in Synthetic Chemistry

Nitro-substituted carboxylic acids represent a significant class of organic compounds that serve as versatile building blocks in chemical synthesis. The presence of both the electron-withdrawing nitro group and the carboxylic acid functionality allows for a wide array of chemical transformations.

The nitro group itself is a valuable functional group in organic synthesis. It can be reduced to form amines, which are fundamental components of many pharmaceuticals and biologically active molecules. masterorganicchemistry.com Furthermore, the carbon atom alpha to the nitro group (the α-carbon) is acidic, enabling the formation of a nitronate salt. This intermediate is key in reactions like the Nef reaction, which converts a nitro compound into a corresponding carbonyl compound (a ketone or aldehyde), providing a pathway to other important molecular structures. organic-chemistry.org

Nitro-substituted carboxylic acids, such as nitroacetic acid, are used as precursors in the synthesis of other compounds. wikipedia.org For example, nitroacetic acid can be used to produce nitromethane, a valuable organic reagent. wikipedia.org More complex structures, like β-nitro-substituted ethyl carboxylates, have been identified as a class of cytotoxic agents, highlighting the role of nitro-containing acids in medicinal chemistry research. nih.gov The development of catalytic methods to create these compounds, such as using photoredox and iron co-catalyzed decarboxylative amination with nitroarenes, demonstrates an active area of research aimed at simplifying their synthesis from readily available materials. researchgate.net

Contextual Significance of 4-Methyl-4-nitropentanoic Acid as a Research Target

The specific research interest in this compound stems from its potential as a synthetic intermediate. It has been described as an intermediate in the synthesis of methyl acrylate (B77674). cymitquimica.com Its structure also places it within the broader category of nitro fatty acids, which have been investigated for their biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai While research into the specific biological profile of this compound is not extensively detailed in available literature, its classification among these potentially bioactive molecules makes it a compound of interest for further study. ontosight.ai

The synthesis of this compound can be achieved through several chemical pathways. One reported method involves the catalyzed hydrolysis of 2-nitropropane (B154153) with a hydroxide (B78521), followed by methylation. cymitquimica.com Other potential synthetic routes include the nitration of 4-methylpentanoic acid or the reaction of 4-methylpentanal (B1672222) with nitric acid. ontosight.ai The availability of these synthetic routes makes the compound accessible for further investigation and use in more complex molecular assemblies.

Historical Development of Research Pertaining to this compound

Specific historical milestones for this compound are not well-documented in publicly available literature. However, its development can be understood within the context of the broader history of organic synthesis and the study of nitro compounds.

The ability to synthesize such a molecule is predicated on the discovery and refinement of fundamental organic reactions. The study of nitro compounds and their transformations, like the Nef reaction, which was discovered in the late 19th century, laid the groundwork for the synthetic utility of the nitro group. organic-chemistry.org

The synthesis of simpler nitro acids, such as nitroacetic acid from chloroacetic acid and sodium nitrite, was described in the early 20th century. wikipedia.org The development of methods for the reduction of aromatic nitro groups to amines is also a classic and vital transformation in organic chemistry. masterorganicchemistry.com Research into the synthesis and properties of related esters, like methyl 4-nitrobenzoate (B1230335) and methyl 4-nitropentanoate, has also contributed to the general understanding of this class of compounds. researchgate.netnih.gov More recently, research in the 21st century has focused on developing new and more efficient catalytic methods for creating carbon-nitrogen bonds and synthesizing complex nitro compounds, reflecting an ongoing interest in this area of chemistry. nih.govresearchgate.net The study of this compound is a part of this continuing exploration of nitro-substituted organic molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-4-nitropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,7(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJLJHJTQRHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177671 | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-02-5, 32827-16-0 | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023102025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32827-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32827-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-nitropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 4 Nitropentanoic Acid and Its Precursors

Direct Synthetic Routes to 4-Methyl-4-nitropentanoic Acid

Direct synthetic routes aim to introduce the nitro group and establish the carboxylic acid functionality in a minimal number of steps, often on a pre-existing carbon skeleton.

The direct nitration of a saturated alkanoic acid like 4-methylpentanoic acid is generally not a favored laboratory method due to the inertness of C-H bonds and the harsh reaction conditions required, which can lead to oxidation and other side reactions. A more contemporary and targeted approach is decarboxylative nitration. chemrevlett.com In 2015, a metal-catalyzed nitrodecarboxylation of aliphatic carboxylic acids was developed, which could theoretically be applied to a suitable precursor. chemrevlett.com This method involves the reaction of a secondary or tertiary aliphatic carboxylic acid with nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of a silver(I) carbonate (Ag₂CO₃) catalyst. chemrevlett.com For the synthesis of this compound, a hypothetical precursor such as 3,3-dimethylglutaric acid could undergo selective mono-decarboxylation and nitration to yield the target compound.

The synthesis of carboxylic acids from aldehydes via oxidation is a fundamental transformation in organic chemistry. While conceptually possible, a one-pot conversion of a 4-methyl-4-nitropentanal derivative to this compound using nitric acid as both the nitrating agent and oxidant would be challenging. The conditions required for nitration could potentially lead to undesired side reactions and degradation of the starting material. A more controlled approach involves the separate oxidation of the aldehyde to a carboxylic acid, followed by a nitration step, or more commonly, the oxidation of a precursor that already contains the nitro group.

Synthesis via Functional Group Transformations of Related Nitro Compounds

A highly effective strategy for synthesizing this compound involves the manipulation of functional groups on a precursor molecule that already contains the required tertiary nitro moiety.

One of the most direct and widely used methods to obtain this compound is through the hydrolysis of its corresponding methyl ester, methyl 4-methyl-4-nitropentanoate. google.com This ester precursor, with the CAS number 16507-02-1, can be efficiently converted to the target carboxylic acid. molbase.comscbt.com The hydrolysis is typically achieved under acidic or basic conditions. google.comvulcanchem.com For instance, a patent describes a procedure where the ester is treated with an acid such as hydrochloric acid or sulfuric acid in an aqueous solution to yield the final carboxylic acid product. google.com

Reaction Scheme: Methyl 4-methyl-4-nitropentanoate + H₂O --(Acid or Base Catalyst)--> this compound + Methanol (B129727)

Another versatile route involves the oxidation of a precursor alcohol, such as 4-methyl-4-nitropentan-1-ol. Various methods exist for the oxidation of primary alcohols to carboxylic acids in the presence of a nitro group. A metal-free approach involves using oxygen as a clean oxidant in a sodium hydroxide (B78521)/ethanol (B145695) mixture under mild conditions. acs.org Alternatively, iodide-catalyzed systems in combination with a Lewis acid have been shown to effectively convert nitroalkanes into carboxylic acids in an aqueous medium. scilit.com The classic Nef reaction, which traditionally converts nitro compounds to ketones or aldehydes, can be modified under certain oxidative conditions to yield carboxylic acids. organic-chemistry.orgalfa-chemistry.com

| Precursor | Oxidizing Agent/System | Conditions | Product |

| 4-Methyl-4-nitropentan-1-ol | O₂ / NaOH / EtOH | Mild temperature and pressure | This compound |

| 4-Methyl-4-nitropentan-1-ol | Lewis Acid / Iodide Catalyst | Aqueous medium | This compound |

| 4-Methyl-4-nitropentan-1-ol | KMnO₄ | Continuous flow process | This compound |

Carbon-Carbon Bond Forming Reactions in the Synthesis of this compound Precursors

The construction of the carbon backbone of precursors to this compound is often achieved through carbon-carbon bond-forming reactions. The Michael reaction is a particularly powerful tool for this purpose. alevelchemistry.co.uk This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). alevelchemistry.co.uk

In the context of synthesizing methyl 4-methyl-4-nitropentanoate, the Michael donor is the carbanion generated from 2-nitropropane (B154153) by a base, while the Michael acceptor is typically methyl acrylate (B77674). mdpi.comnih.gov The use of microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from days to minutes and often resulting in cleaner reactions with higher yields. researchgate.net

A study on the synthesis of γ-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation provides detailed findings for analogous reactions. mdpi.comnih.gov These conditions can be extrapolated for the synthesis of methyl 4-methyl-4-nitropentanoate from 2-nitropropane and methyl acrylate.

| Nitroalkane (Donor) | α,β-Unsaturated Ester (Acceptor) | Catalyst | Conditions | Yield | Reference |

| Nitroethane | Methyl Acrylate | DBU | 70-75 °C, 50W, 5 min | >99% | mdpi.com |

| Nitromethane | Methyl Crotonate | DBU | 70-75 °C, 50W, 5 min | ≥98% | mdpi.com |

| Nitromethane | Methyl Acrylate | DBU | 70-75 °C, 25W, 30 min | 69% | nih.gov |

| Nitroethane | Methyl Crotonate | DBU | 70-75 °C, 50W, 5 min | Excellent | nih.gov |

Table of Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| Methyl 4-methyl-4-nitropentanoate | Methyl 4-methyl-4-nitropentanoate |

| 4-methylpentanoic acid | 4-methylpentanoic acid |

| Isocaproic acid | 4-methylpentanoic acid |

| 2-Nitropropane | 2-Nitropropane |

| Methyl acrylate | Methyl prop-2-enoate |

| 4-methyl-4-nitropentan-1-ol | 4-Methyl-4-nitropentan-1-ol |

| Nitronium tetrafluoroborate | Nitronium tetrafluoroborate |

| Silver(I) carbonate | Silver(I) carbonate |

| 3,3-dimethylglutaric acid | 3,3-Dimethylpentanedioic acid |

| Nitroethane | Nitroethane |

| Methyl crotonate | Methyl (E)-but-2-enoate |

| Nitromethane | Nitromethane |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Conjugate Addition of Nitroalkanes to Dehydroalanine (B155165) Derivatives

A versatile method for preparing γ-nitro-α-amino acid derivatives involves the base-catalyzed conjugate addition of nitroalkanes to N-protected dehydroalanine esters. rsc.orgrsc.org This approach provides a structural backbone analogous to that of this compound, establishing a γ-nitro carboxylic acid framework. The reaction proceeds via a Michael-type addition where the carbanion generated from a nitroalkane attacks the β-carbon of the electron-deficient dehydroalanine derivative. rsc.org

The efficiency and outcome of this reaction are influenced by several factors, including the nature of the N-protecting group on the dehydroalanine ester, the specific nitroalkane used, and the reaction conditions. rsc.org The electron-withdrawing capacity of the N-protecting group plays a crucial role, with stronger electron-withdrawing groups enhancing the stability of the intermediate adduct and facilitating product formation. rsc.org The observed order of reactivity based on the protecting group is phthalimido > benzyloxycarbonylamino > acetamido. rsc.org

While this methodology typically produces γ-nitro-α-amino acids, the fundamental reaction of adding a nitroalkane to an acrylate system is directly relevant. nih.gov For instance, the reaction of 2-nitropropane with an N-protected dehydroalanine derivative would yield a precursor with the characteristic 4-methyl-4-nitro moiety. Although these reactions often proceed in good yields, the use of achiral reagents results in racemic products. publish.csiro.au However, employing enantiomerically pure, sterically hindered cyclic dehydroalanine derivatives has been shown to induce a high degree of diastereoselectivity in the conjugate addition. publish.csiro.au The resulting γ-nitro compounds are valuable intermediates, as the nitro group can be transformed into a variety of other functional groups, offering a flexible route to diverse γ-substituted α-amino acids. rsc.org

Henry Reaction (Nitro Aldol (B89426) Condensation) Strategies

The Henry reaction, also known as a nitroaldol reaction, is a classic method for carbon-carbon bond formation that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction produces a β-nitro alcohol. wikipedia.org The core of the reaction mechanism involves the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

A synthetic strategy for this compound using the Henry reaction would be a multi-step process. A plausible, though not directly reported, pathway could involve the reaction of the nitronate of 2-nitropropane with a keto-ester, such as ethyl levulinate (ethyl 4-oxopentanoate). The initial product would be a β-hydroxy-γ-nitro ester. Subsequent chemical modifications, such as dehydration of the alcohol to form an unsaturated nitro-ester, followed by stereoselective reduction of the double bond, would be required to obtain the saturated carbon backbone of the target molecule.

The versatility of the Henry reaction's products makes it a valuable tool in organic synthesis. wikipedia.org The resulting β-nitro alcohols can be dehydrated to yield nitroalkenes, oxidized to α-nitro ketones, or have their nitro group reduced to form β-amino alcohols. wikipedia.org While the basic Henry reaction can lack stereocontrol, significant advancements have been made in developing asymmetric variants using chiral metal catalysts to achieve high enantio- and diastereoselectivity. wikipedia.org

Reaction of 2-Nitropropane with Acrylate Derivatives

A direct and efficient route to the ester precursor of this compound is the Michael addition of 2-nitropropane to an acrylate derivative, such as methyl acrylate. chemeurope.comwikipedia.orgorgsyn.org This conjugate addition is one of the most useful methods for the mild formation of C-C bonds. chemeurope.com The reaction involves the 1,4-addition of a carbanion, generated from 2-nitropropane in the presence of a base, to the α,β-unsaturated ester. chemeurope.com

A well-documented procedure involves reacting 2-nitropropane with methyl acrylate in dioxane using a catalytic amount of an aqueous solution of benzyltrimethylammonium (B79724) hydroxide (Triton B). orgsyn.org The reaction mixture is heated, and after workup and distillation, it yields methyl 4-methyl-4-nitropentanoate (also known as methyl γ-methyl-γ-nitrovalerate) in high yields of 80–86%. orgsyn.org The final step to obtain this compound is the hydrolysis of this ester.

Different catalysts and conditions have been explored to optimize this reaction. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under microwave irradiation has been shown to dramatically reduce reaction times from days to minutes while providing excellent yields. nih.govresearchgate.net For example, the reaction of nitroethane with methyl acrylate using DBU under microwave heating at 70-75 °C for 5 minutes resulted in a >99% yield of the corresponding product. nih.gov Similarly, potassium carbonate has been used as a simple, heterogeneous catalyst for Michael additions of nitroalkanes under solvent-free conditions, affording high to excellent yields. wiley.com

The following table summarizes findings from various studies on the Michael addition of nitroalkanes to acrylate derivatives.

| Nitroalkane | Acrylate Derivative | Catalyst/Base | Solvent/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Nitropropane | Methyl acrylate | Benzyltrimethylammonium hydroxide (Triton B) | Dioxane, heated on steam bath | 4 hours | 80–86% | orgsyn.org |

| Nitroethane | Methyl acrylate | DBU (0.05 mmol) | Microwave, 70-75 °C, 50 Watts | 5 min | >99% | nih.gov |

| Nitromethane | Methyl acrylate | DBU (0.05 mmol) | Microwave, 70-75 °C, 25 Watts | 30 min | 69% | nih.govmdpi.com |

| Nitroethane | Methyl acrylate | Potassium Carbonate (10 mol%) | Solvent-free, 25 °C | 2 hours | 98% | wiley.com |

| 2-Nitropropane | n-Butyl acrylate | Potassium salt of 2-nitropropane | Tetrahydrofuran, room temp. | - | No polymerization | google.com |

Derivatization and Analog Development of 4 Methyl 4 Nitropentanoic Acid

Esterification Reactions of 4-Methyl-4-nitropentanoic Acid

Esterification of this compound is a fundamental transformation that modifies the carboxyl group, altering the compound's physical properties and chemical reactivity. The synthesis of its methyl and ethyl esters is typically accomplished through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.combyjus.com

Synthesis of Methyl 4-Methyl-4-nitropentanoate

The conversion of this compound to its methyl ester, methyl 4-methyl-4-nitropentanoate, is achieved by reaction with methanol (B129727) in the presence of an acid catalyst. operachem.comnumberanalytics.com This equilibrium-driven process is typically pushed towards the product by using a large excess of the alcohol, which often serves as the reaction solvent. masterorganicchemistry.commasterorganicchemistry.com

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com This is followed by a nucleophilic attack from the methanol molecule. A series of proton transfer steps and the subsequent elimination of a water molecule yield the final ester product. masterorganicchemistry.com

A representative laboratory procedure, based on analogous esterifications, would involve dissolving the carboxylic acid in an excess of methanol and adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commdpi.com The mixture is then heated under reflux to drive the reaction to completion. Post-reaction workup typically involves neutralizing the acid catalyst, extraction with an organic solvent, and purification, often through distillation, to isolate the pure methyl ester. operachem.comgoogle.com

Table 1: Reaction Parameters for the Synthesis of Methyl 4-Methyl-4-nitropentanoate

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | This compound | spectrabase.com |

| Reagent | Methanol (large excess) | masterorganicchemistry.commasterorganicchemistry.com |

| Catalyst | Sulfuric acid (H₂SO₄) or p-TsOH | operachem.commdpi.com |

| Temperature | Reflux (approx. 65 °C) | operachem.com |

| Key Principle | Fischer-Speier Esterification | masterorganicchemistry.commasterorganicchemistry.com |

Synthesis of Ethyl 4-Methyl-4-nitropentanoate

The synthesis of ethyl 4-methyl-4-nitropentanoate follows the same well-established Fischer esterification principles used for its methyl counterpart. byjus.com The reaction employs ethanol (B145695) as both the reagent and solvent, with a strong acid catalyst facilitating the conversion.

In a typical procedure, this compound is dissolved in a large excess of anhydrous ethanol. operachem.com A catalytic quantity of concentrated sulfuric acid is added, and the solution is heated under reflux for several hours. operachem.comgoogle.com The use of excess ethanol and the removal of water as it forms shifts the equilibrium toward the formation of the ethyl ester. Upon completion, the reaction mixture is worked up by removing the excess ethanol, neutralizing the catalyst, and extracting the product into an organic solvent. Final purification of the resulting ethyl ester is commonly achieved through distillation under reduced pressure.

Table 2: Reaction Parameters for the Synthesis of Ethyl 4-Methyl-4-nitropentanoate

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | This compound | spectrabase.com |

| Reagent | Ethanol (large excess) | operachem.comgoogle.com |

| Catalyst | Sulfuric acid (H₂SO₄) | byjus.comoperachem.com |

| Temperature | Reflux (approx. 78 °C) | operachem.com |

| Key Principle | Fischer-Speier Esterification | byjus.com |

Formation of Acid Chlorides from this compound

The conversion of carboxylic acids into acid chlorides is a crucial step for activating the carboxyl group towards nucleophilic acyl substitution. These highly reactive intermediates serve as precursors for the synthesis of esters, amides, and other derivatives under milder conditions than the parent acid.

Synthesis of 4-Methyl-4-nitropentanoyl Chloride

The synthesis of 4-methyl-4-nitropentanoyl chloride from its parent acid is readily accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uoalfarahidi.edu.iqrsc.org These reagents convert the carboxylic acid's hydroxyl group into a much better leaving group, facilitating the formation of the acyl chloride.

A common laboratory method involves treating this compound with oxalyl chloride in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). chem-soc.si The reaction is often catalyzed by a trace amount of N,N-dimethylformamide (DMF), which generates the reactive Vilsmeier reagent in situ. chem-soc.siorgsyn.org The reaction proceeds at room temperature, and the byproducts, carbon dioxide, and carbon monoxide, are gaseous, which simplifies purification. After the reaction is complete, the solvent and excess reagent are removed by rotary evaporation to yield the crude acid chloride, which is often used immediately in subsequent reactions without further purification due to its reactivity. rsc.orgchem-soc.si

Table 3: Reaction Parameters for the Synthesis of 4-Methyl-4-nitropentanoyl Chloride

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | This compound | spectrabase.com |

| Reagent | Oxalyl chloride or Thionyl chloride | uoalfarahidi.edu.iqchem-soc.si |

| Solvent | Dichloromethane (CH₂Cl₂) | chem-soc.si |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | chem-soc.siorgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

Reduction Products of this compound and its Esters

The selective reduction of carboxylic acids and their derivatives to aldehydes is a valuable synthetic transformation. This partial reduction provides access to the aldehyde functional group while avoiding over-reduction to the primary alcohol.

Formation of Nitroaldehydes (e.g., 4-Methyl-4-nitropentanal)

The synthesis of 4-methyl-4-nitropentanal can be approached through the partial reduction of a suitable this compound derivative, such as its ester or acid chloride. The key challenge is to employ a reducing agent that is selective for the carboxyl derivative and does not affect the nitro group.

One established method for the partial reduction of esters to aldehydes involves the use of Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com This bulky and powerful reducing agent can effectively reduce esters to aldehydes when used in stoichiometric amounts at very low temperatures, typically -78 °C (the sublimation point of dry ice). chemistrysteps.comlibretexts.org The reaction of methyl 4-methyl-4-nitropentanoate with one equivalent of DIBAL-H in a non-polar solvent like toluene, followed by an aqueous workup, would be a viable route to 4-methyl-4-nitropentanal. chemistrysteps.comlibretexts.org The low temperature is crucial for stabilizing the tetrahedral intermediate, preventing the elimination of the alkoxy group and subsequent over-reduction. chemistrysteps.com

Alternatively, the aldehyde can be synthesized from the acid chloride via the Rosenmund reduction. wikipedia.orgbyjus.com This catalytic hydrogenation reaction utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is intentionally "poisoned" with a substance like thiourea (B124793) or quinoline. wikipedia.org This deactivation of the catalyst prevents the further reduction of the newly formed aldehyde to an alcohol. wikipedia.org The reaction involves bubbling hydrogen gas through a solution of 4-methyl-4-nitropentanoyl chloride in an inert solvent containing the poisoned catalyst. byjus.com

Table 4: Potential Synthetic Routes to 4-Methyl-4-nitropentanal

| Route | Precursor | Reagent(s) | Key Conditions | Source(s) |

|---|---|---|---|---|

| Ester Reduction | Methyl 4-methyl-4-nitropentanoate | Diisobutylaluminum hydride (DIBAL-H) | -78 °C, Toluene | masterorganicchemistry.comchemistrysteps.comlibretexts.org |

| Acid Chloride Reduction | 4-Methyl-4-nitropentanoyl chloride | H₂, Pd/BaSO₄, Catalyst Poison (e.g., thiourea) | Inert solvent, heat | wikipedia.orgbyjus.com |

Synthesis of Nitroalcohols (e.g., 4-Methyl-4-nitro-1-pentanol)

The conversion of this compound to its corresponding nitroalcohol, 4-methyl-4-nitro-1-pentanol, represents a key reduction of the carboxylic acid moiety while preserving the nitro group. This transformation is typically achieved using a reducing agent that selectively targets the carboxylic acid or its ester derivative.

A common synthetic route involves the initial esterification of this compound to its methyl ester, methyl 4-methyl-4-nitropentanoate. mdpi.comnist.gov This ester can then be reduced to the desired alcohol. For instance, a method for reducing a similar ester, methyl 4-methyl-4-nitropentanoate, involves the use of diisobutylaluminum hydride (DIBAL-H) in a dry solvent like dichloromethane at very low temperatures (e.g., -95 °C) to yield the corresponding aldehyde. mdpi.com Subsequent reduction of the aldehyde would yield the primary alcohol.

Table 1: Key Reactants and Products in Nitroalcohol Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₆H₁₁NO₄ | Starting Material |

| Methyl 4-methyl-4-nitropentanoate | C₇H₁₃NO₄ | Intermediate Ester |

| Diisobutylaluminum hydride (DIBAL-H) | C₈H₁₉Al | Reducing Agent |

| 4-Methyl-4-nitro-1-pentanol | C₆H₁₃NO₃ | Final Product |

This table is generated based on typical organic synthesis transformations and may not represent a single, optimized procedure.

Generation of Amino Acid Derivatives (e.g., 4-Amino-4-methylpentanoic acid)

The synthesis of 4-amino-4-methylpentanoic acid from this compound involves the reduction of the nitro group to an amine. nih.gov This transformation is a fundamental process in organic synthesis, often accomplished through catalytic hydrogenation or by using reducing agents like aluminum amalgam. oup.com

The reduction of the nitro group is a critical step that converts the electron-withdrawing nitro functionality into a basic amino group, thereby creating a non-proteinogenic amino acid. These types of amino acids are of significant interest in medicinal chemistry and peptidomimetic studies. The resulting compound, 4-amino-4-methylpentanoic acid, possesses both an amino and a carboxylic acid group, characteristic of amino acids. nih.gov

Table 2: Properties of 4-Amino-4-methylpentanoic acid

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 4-amino-4-methylpentanoic acid |

| CAS Number | 3235-46-9 |

Data sourced from PubChem. nih.gov

Advanced Derivatizations for Specific Applications

The versatility of this compound extends to its use as a scaffold for creating highly specialized molecules with tailored functionalities for advanced applications in biotechnology and biomedical research.

Development of Antibody-Drug Conjugate (ADC) Linkers (e.g., 4-Methyl-4-(methyldisulfanyl)pentanoic acid)

A significant application of derivatives of this compound is in the field of antibody-drug conjugates (ADCs). Specifically, 4-methyl-4-(methyldisulfanyl)pentanoic acid serves as a cleavable linker in the synthesis of ADCs. medchemexpress.comglpbio.comcymitquimica.commedchemexpress.cominsightbio.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

The linker component is crucial for the stability and efficacy of the ADC. In this case, the disulfide bond in 4-methyl-4-(methyldisulfanyl)pentanoic acid provides a cleavable linkage. medchemexpress.com This allows for the release of the cytotoxic payload once the ADC has been internalized into the target cancer cell, where the intracellular environment facilitates the cleavage of the disulfide bond. The carboxylic acid group of the linker is used to attach it to the antibody or the drug molecule.

Table 3: Characteristics of 4-Methyl-4-(methyldisulfanyl)pentanoic acid as an ADC Linker

| Feature | Description | Reference |

| Linker Type | Cleavable | medchemexpress.comglpbio.com |

| Cleavage Mechanism | Disulfide bond reduction | |

| Application | Synthesis of Antibody-Drug Conjugates (ADCs) | cymitquimica.commedchemexpress.cominsightbio.com |

| Molecular Formula | C₇H₁₄O₂S₂ | cymitquimica.com |

| Molecular Weight | 194.32 g/mol | cymitquimica.com |

Isotopic Labeling Strategies for Research

Isotopic labeling of this compound and its derivatives is a powerful tool for mechanistic studies and metabolic tracing. In one reported synthesis, ¹⁵N-labeled this compound methyl ester was prepared. mdpi.com This was achieved by starting with ¹⁵N-labeled 2-nitropropane (B154153), which was then reacted with methyl acrylate (B77674) in the presence of a base. mdpi.com

The resulting isotopically labeled ester can be used in various studies, for example, as a precursor in the synthesis of other labeled compounds. The presence of the stable isotope allows for the tracking of the molecule and its metabolites in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the synthesis of isotopically labeled 5,5-dimethyl-pyrroline N-oxide (DMPO), a spin trap used for detecting free radicals, has been accomplished using labeled this compound derivatives. mdpi.com

Table 4: Example of an Isotopic Labeling Synthesis Step

| Reactant 1 | Reactant 2 | Product | Isotope |

| ¹⁵N-2-Nitropropane | Methyl acrylate | ¹⁵N-4-Methyl-4-nitropentanoic acid methyl ester | ¹⁵N |

Based on the synthetic route described in a study on isotopically labeled DMPO analogs. mdpi.com

Reactivity and Mechanistic Investigations of 4 Methyl 4 Nitropentanoic Acid

Reactions Involving the Nitro Group

The tertiary nitro group is a prominent feature of the molecule, and its reactivity is central to the chemical transformations of 4-methyl-4-nitropentanoic acid. Its behavior in reduction and replacement reactions is of significant interest.

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For aliphatic nitro compounds like this compound, this reduction can be achieved through several reliable methods, primarily catalytic hydrogenation and dissolving metal reductions. union.edursc.org

Catalytic Hydrogenation: This is often the method of choice for reducing both aliphatic and aromatic nitro groups. rsc.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. union.edursc.org The mechanism proceeds via a stepwise reduction on the catalyst surface, likely involving nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. A drawback of this method is its potential to reduce other functional groups within the molecule. rsc.org

Dissolving Metal Reductions: A classic and effective method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). union.eduresearchgate.net The mechanism is a series of single-electron transfers from the metal surface, interspersed with protonation steps by the acid. The reaction typically proceeds through nitroso and hydroxylamine intermediates which are further reduced to the amine. Due to the acidic conditions, the resulting amine is formed as its ammonium (B1175870) salt and requires a final neutralization step with a base (e.g., NaOH) to yield the free amine. libretexts.org Lithium aluminium hydride (LiAlH₄) is also an effective reagent for the reduction of aliphatic nitro compounds to amines. rsc.org

| Reagent System | Typical Conditions | Key Mechanistic Feature |

|---|---|---|

| H₂ / Pd/C (or Pt, Raney Ni) | Pressurized H₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Heterogeneous catalysis; stepwise reduction on metal surface. rsc.org |

| Fe / HCl (or Sn / HCl) | Aqueous acid, often heated | Stepwise single-electron transfer from metal and protonation. union.eduresearchgate.net |

| LiAlH₄ | Anhydrous ether or THF | Nucleophilic hydride transfer. rsc.org |

The tertiary nature of the nitro group in this compound makes it susceptible to replacement reactions, a pathway less common for primary or secondary nitroalkanes. iitk.ac.in This enhanced reactivity is attributed to the stability of the tertiary radical intermediate that forms upon cleavage of the carbon-nitrogen bond. iitk.ac.in

A notable example is the reaction of the compound's methyl ester, methyl 4-methyl-4-nitropentanoate, with difluoramine (HNF₂). In the presence of fuming sulfuric acid, the nitro group is replaced to form methyl 4-difluoramino-4-methylpentanoate. libretexts.org This reaction is significant as it provides a pathway to introduce the energetic difluoramino group. The resulting ester can then be hydrolyzed under alkaline conditions to yield 4-difluoramino-4-methylpentanoic acid. libretexts.org

Other reagents have been shown to displace tertiary nitro groups. Treatment with tributyltin hydride can replace the nitro group with a hydrogen atom via a radical chain mechanism. Current time information in Bangalore, IN. Similarly, sodium hydrogentelluride has been identified as a useful reagent for the facile replacement of a tertiary nitro group with hydrogen. rsc.org The propensity of the tertiary nitro group to be displaced highlights a key aspect of its reactivity, distinguishing it from less substituted nitroalkanes. iitk.ac.inunion.edu

Carboxylic Acid Functional Group Transformations

The carboxylic acid group undergoes typical transformations such as esterification and conversion to acid chlorides, but its reactivity is kinetically influenced by the steric hindrance imposed by the adjacent quaternary carbon.

Esterification: The conversion of this compound to its corresponding esters, typically via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), is expected to be slow. Sterically hindered carboxylic acids are known to exhibit reduced reactivity in esterification reactions. mdpi.com The bulky tertiary nitro group at the C-4 position hinders the nucleophilic attack of the alcohol at the carbonyl carbon of the carboxylic acid. Consequently, achieving high yields may require prolonged reaction times or more forcing conditions compared to unhindered acids. researchgate.netmdpi.com Specialized catalysts, such as tin or titanium compounds, have been developed to facilitate the esterification of sterically hindered acids. google.com

Saponification: Saponification, the base-promoted hydrolysis of an ester, is also significantly affected by steric factors. union.eduarkat-usa.org The accepted mechanism for most esters is the bimolecular base-catalyzed hydrolysis with acyl-oxygen cleavage (B(AC)2), which involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. union.eduorganicchemistrytutor.com For esters of this compound, the steric bulk around the carbonyl group impedes this initial attack, leading to a much slower reaction rate than for sterically unhindered esters like ethyl acetate. arkat-usa.orgnih.gov While the reaction is effectively irreversible due to the final deprotonation of the carboxylic acid by the alkoxide leaving group, the kinetic barrier to the initial step is substantially higher. masterorganicchemistry.comlibretexts.org

| Reaction | Substrate Type | Expected Relative Rate | Reason |

|---|---|---|---|

| Esterification | Unhindered (e.g., Propanoic Acid) | Fast | Carbonyl carbon is sterically accessible to alcohol nucleophile. |

| Hindered (this compound) | Slow | Bulky C-4 substituent shields the carbonyl carbon from attack. mdpi.com | |

| Saponification | Unhindered (e.g., Methyl Propanoate) | Fast | Carbonyl carbon is sterically accessible to hydroxide nucleophile. |

| Hindered (e.g., Methyl 4-Methyl-4-nitropentanoate) | Very Slow | Bulky C-4 substituent shields the carbonyl carbon from attack. union.eduarkat-usa.org |

Carboxylic acids are readily converted into more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgiitk.ac.in This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org For this compound, the use of thionyl chloride is a standard approach. rsc.orgebsco.com While the reaction is generally efficient, the steric hindrance present in the molecule might require longer reaction times or heating to achieve complete conversion compared to unhindered acids. researchgate.net

The resulting 4-methyl-4-nitropentanoyl chloride is a highly reactive intermediate. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon extremely electrophilic and susceptible to attack by a wide range of nucleophiles. It can be readily converted into other carboxylic acid derivatives, such as esters (by reaction with alcohols) and amides (by reaction with amines), under mild conditions. libretexts.orgebsco.com

Acidic Properties and Proton Transfer Mechanisms

The acidity of this compound is significantly influenced by the powerful electronic effect of the nitro group. A quantitative measure of acidity is the pKa value, where a lower pKa indicates a stronger acid. hcpgcollege.edu.in

The parent compound lacking the nitro group is 4-methylpentanoic acid, which has a pKa value of approximately 4.9-5.1. foodb.cabasys2.ca The introduction of a nitro group at the C-4 position causes a substantial increase in acidity. This is due to the strong electron-withdrawing inductive effect (-I effect) of the nitro group. msu.edulibretexts.org

The proton transfer mechanism involves the dissociation of the carboxylic acid proton to form a carboxylate anion and a hydronium ion in aqueous solution. unizin.org The stability of the resulting carboxylate anion determines the position of this equilibrium and thus the strength of the acid. The electron-withdrawing nitro group helps to disperse and stabilize the negative charge on the carboxylate anion through the sigma bonds of the carbon chain. libretexts.org This stabilization of the conjugate base makes the loss of the proton more favorable, resulting in a lower pKa and a stronger acid compared to its non-nitrated counterpart. hcpgcollege.edu.inquora.com The inductive effect is distance-dependent, but even at the C-4 position, the effect of the highly electronegative nitro group is pronounced. unizin.org

| Compound | Relevant Substituent | Approximate pKa | Effect on Acidity |

|---|---|---|---|

| Pentanoic Acid | None | 4.8-4.9 | Baseline |

| 4-Methylpentanoic Acid | -CH₃ (weakly donating) | 4.9-5.1 foodb.cabasys2.ca | Slightly weaker than pentanoic acid. |

| 4-Chlorobutanoic Acid | -Cl (withdrawing) | 4.52 unizin.org | Stronger acid due to inductive effect. |

| This compound | -NO₂ (strongly withdrawing) | Estimated < 4.0 | Significantly stronger acid due to powerful inductive effect of the nitro group. libretexts.org |

Base-Catalyzed Ionization and Racemization Studies

Studies on optically active 4-nitropentanoic acid have shown that its racemization follows a similar rate law. researchgate.netresearchgate.net In aqueous solutions or aqueous tert-butyl alcohol with added pyridine, the rates of iodination and racemization are identical, suggesting that both processes proceed through the same rate-limiting formation of a planar, achiral nitronate intermediate. researchgate.net

Table 1: Kinetic Observations in 4-Nitropentanoic Acid Reactions

| Reaction | Key Kinetic Feature | Implication | Source |

|---|---|---|---|

| Iodination | First-order in carboxylate ion; zero-order in external base. | Rate is determined by intramolecular proton transfer. | researchgate.netresearchgate.net |

| Racemization | Follows a rate law similar to iodination. | Proceeds via the same rate-limiting step as ionization. | researchgate.netresearchgate.net |

Role of Solvent Isotope Effects in Proton Transfer

Solvent isotope effects are a powerful tool for elucidating reaction mechanisms, particularly those involving proton transfer. nih.govmdpi.com The substitution of water (H₂O) with deuterium (B1214612) oxide (D₂O) as the solvent can alter reaction rates, and the magnitude of this change, known as the solvent kinetic isotope effect (SKIE), provides insight into the transition state of the proton transfer step. nih.gov

For 4-nitropentanoic acid, computational studies have been employed to estimate the contribution of quantum tunneling and to understand the origin of primary deuterium kinetic isotope effects (KIEs). rsc.org The results of these semi-classical multidimensional tunneling corrections show excellent agreement with experimentally obtained KIEs and reaction energetics, validating the proposed mechanism of intramolecular proton transfer. rsc.org Generally, the transfer of a proton from a carbon acid, as seen in this system, results in a primary deuterium isotope effect. rsc.org The analysis of these effects helps confirm that the breaking of the C-H bond is a central feature of the rate-limiting step. rsc.org

Domino and Multi-component Reaction Pathways

Domino reactions (also known as tandem or cascade reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.netbeilstein-journals.org These processes enhance synthetic efficiency and are of considerable interest in combinatorial and medicinal chemistry. researchgate.net An MCR combines three or more starting materials in one operation, while a domino reaction involves a sequence of intramolecular transformations initiated by a single event. researchgate.netresearchgate.net

While specific examples of domino or multi-component reactions starting directly with this compound are not extensively documented in the provided literature, the functional groups within the molecule—a secondary nitroalkane and a carboxylic acid—make it a suitable candidate for such pathways. For instance, γ-nitro esters, which are structurally related to the ester of this compound, are synthesized via Michael additions, a common entry point for domino sequences. researchgate.netmdpi.com

A plausible domino pathway could involve the initial formation of a γ-nitro ester followed by an intramolecular cyclization. For example, the Michael addition of a nitroalkane to an α,β-unsaturated ester can be the first step. mdpi.com The resulting γ-nitro ester could then, under appropriate conditions, undergo a subsequent reaction, such as a Nef reaction to unmask a ketone, followed by an intramolecular condensation. researchgate.net

Table 2: Conceptual Domino Reaction Sequence Involving a γ-Nitroalkanoate Moiety

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Michael Addition | A nitroalkane (e.g., 2-nitropropane) adds to an α,β-unsaturated ester (e.g., methyl acrylate) to form a γ-nitro ester. |

| 2 | Nef Reaction | The nitro group of the intermediate is converted to a carbonyl group (ketone) under specific reaction conditions. |

| 3 | Intramolecular Cyclization | The newly formed ketone undergoes an intramolecular aldol (B89426) condensation or related cyclization with the ester moiety to form a cyclic product. |

This sequence represents a typical domino strategy where the initial product of one reaction becomes the substrate for the next in the same pot, leading to the rapid construction of complex molecular architectures.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While complete spectral data for 4-Methyl-4-nitropentanoic acid is not extensively published in peer-reviewed literature, analysis of its esters, such as the methyl and ethyl esters, provides significant insight into the expected spectral features of the parent acid.

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the ethyl ester of a derivative, 2-(3-tert-butoxycarbonylamino-propyl)-4-methyl-4-nitro-pentanoic acid ethyl ester, specific proton signals have been reported. google.com Although this is a more complex derivative, it shares the core structure.

More closely related, the ¹H NMR spectrum of Methyl 4-methyl-4-nitropentanoate, the methyl ester of the title compound, shows characteristic signals that can be used to infer the spectrum of the acid. nih.gov The primary differences would be the absence of the methyl ester signal (-OCH₃) and the presence of a broad signal for the carboxylic acid proton (-COOH) in the acid's spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Inferred from spectral data of its methyl and ethyl esters)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.6 | Singlet | 6H |

| -CH₂-COOH | ~2.4 - 2.6 | Triplet | 2H |

| -C(CH₃)₂-CH₂- | ~2.2 - 2.4 | Triplet | 2H |

| -COOH | >10 | Broad Singlet | 1H |

Note: This is an idealized prediction. Actual spectra may show more complex splitting patterns.

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Data for Methyl 4-methyl-4-nitropentanoate is available and serves as a strong basis for predicting the spectrum of this compound. nih.gov The key difference would be the chemical shift of the carbonyl carbon, which is typically found at a slightly different position in a carboxylic acid compared to an ester.

Table 2: Predicted ¹³C NMR Data for this compound (Inferred from spectral data of its methyl ester)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~178 |

| -C (CH₃)₂ | ~88 |

| -C H₂-COOH | ~32 |

| -C(CH₃)₂-C H₂- | ~30 |

| -C(C H₃)₂ | ~25 |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. A GC-MS spectrum for this compound is available in the SpectraBase database, confirming its molecular weight. spectrabase.com The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 161.16 g/mol . spectrabase.com

ESI-MS is a soft ionization technique particularly useful for polar and less volatile molecules, such as carboxylic acids. Predicted ESI-MS data for this compound shows several common adducts. uni.lu A patent document also reports an ESI-MS result for a related derivative, showing the [M+1]⁺ ion. google.com

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.07608 |

| [M+Na]⁺ | 184.05802 |

| [M-H]⁻ | 160.06152 |

| [M+NH₄]⁺ | 179.10262 |

Source: PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and nitro groups. spectrabase.com

The presence of the carboxylic acid is confirmed by a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The nitro group also has distinct symmetric and asymmetric stretching frequencies.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Nitro Group (NO₂) | Asymmetric stretch | ~1550 |

| Nitro Group (NO₂) | Symmetric stretch | ~1370 |

| Alkane | C-H stretch | 2850-3000 |

Source: Inferred from general IR data and SpectraBase. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the presence of chromophores, which are functional groups that absorb light in the UV-Vis region. For this compound, the primary chromophores are the nitro group (-NO₂) and the carbonyl group (C=O) of the carboxylic acid.

The nitroalkane moiety is expected to exhibit two characteristic absorption bands. Current time information in Bangalore, IN. The first is a weak band resulting from an n→π* transition, typically appearing in the 350–400 nm range. Current time information in Bangalore, IN. This transition involves the excitation of a non-bonding electron from an oxygen atom in the nitro group to an anti-bonding π* orbital. The second is a much stronger π→π* transition, which is expected to occur in the 200–250 nm region. Current time information in Bangalore, IN.

The carboxylic acid group also contains a carbonyl chromophore. This group undergoes a weak n→π* transition, usually observed around 200-210 nm. In the case of this compound, this transition is likely to be masked by the more intense absorption of the nitro group in the same region. The σ→σ* and n→σ* transitions associated with the single bonds and non-bonding electrons of the oxygen atoms require higher energy and would appear in the far-UV region (below 200 nm), which is not typically observed in standard UV-Vis spectroscopy. msu.eduresearchgate.net

The solvent used to prepare the sample can influence the position of the absorption maxima. Polar solvents, for instance, tend to cause a hypsochromic (blue) shift in n→π* transitions and a bathochromic (red) shift in π→π* transitions. nih.gov

Interactive Data Table: Expected UV-Vis Absorption for this compound

Since experimental data is not available, the following table outlines the expected electronic transitions and their approximate absorption ranges for this compound based on the known properties of its chromophores.

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Expected Intensity |

| Nitro Group | n→π | 350 - 400 | Weak |

| Nitro Group | π→π | 200 - 250 | Strong |

| Carboxylic Acid | n→π* | ~200 - 210 | Weak (often masked) |

Computational and Theoretical Studies of 4 Methyl 4 Nitropentanoic Acid

Quantum Chemical Approaches for Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For 4-methyl-4-nitropentanoic acid, both Density Functional Theory (DFT) and ab initio methods can provide significant insights.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Researchers often use a combination of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311+G(d,p)) to perform these calculations. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations for similar molecules. uss.cl For instance, studies on substituted benzoic acids have demonstrated the utility of DFT in predicting their basicity and protonation sites. researchgate.net In the case of this compound, DFT could be used to investigate the influence of the nitro and methyl groups on the acidity of the carboxylic acid proton.

A typical output from a DFT calculation would include the optimized Cartesian coordinates of the atoms, the total electronic energy, and the energies of the frontier molecular orbitals. The table below illustrates the kind of data that could be generated for this compound.

| Property | Predicted Value | Method |

| Total Energy | Value (Hartrees) | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| Dipole Moment | Value (Debye) | B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and would need to be calculated using DFT software.

Molecular Dynamics Simulations and Potential Energy Surfaces

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for understanding conformational changes and processes like proton transfer.

Analysis of Potential of Mean Force for Proton Transfer

The transfer of the acidic proton from the carboxylic acid group is a key chemical event for this compound. The potential of mean force (PMF) is a powerful concept from statistical mechanics that can be used to calculate the free energy profile along a reaction coordinate, such as the proton transfer distance.

While no specific PMF analysis for proton transfer in this compound has been reported, studies on other systems, such as transition metal hydrides, demonstrate the methodology. bucknell.edu Such a study would involve defining the reaction coordinate for proton transfer (e.g., the distance between the carboxylic oxygen and the proton) and then using umbrella sampling or other enhanced sampling techniques within an MD simulation to compute the free energy barrier for this process. This would provide crucial insights into the kinetics of deprotonation. The presence of the electron-withdrawing nitro group is expected to lower the pKa of the carboxylic acid, and a PMF analysis could quantify this effect.

Conformation and Conformational Dynamics

The presence of a rotatable bond between the C3 and C4 carbons in this compound suggests the existence of multiple conformers. Understanding the relative energies and interconversion barriers of these conformers is essential for a complete picture of the molecule's behavior.

Computational conformational analysis, often performed using a combination of molecular mechanics and quantum mechanics, can identify the stable conformers and their populations. A synergistic approach using experimental techniques like NMR and computational methods has been successfully applied to study the conformational preferences of other substituted organic molecules. acs.org For this compound, a computational scan of the dihedral angle around the C3-C4 bond would reveal the potential energy surface and identify the low-energy conformers. MD simulations could then be used to study the dynamics of interconversion between these conformers in different solvent environments. Recent studies on acetic acid have highlighted the importance of solvent in stabilizing different conformers of the carboxyl group. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic insights into the chemical reactions of this compound. For example, the decarboxylation of carboxylic acids is a reaction of significant interest, and computational studies can elucidate the underlying mechanisms. Research on the decarboxylative amination of carboxylic acids with nitroarenes has utilized computational methods to support proposed reaction pathways. researchgate.net

For this compound, computational modeling could be used to investigate various potential reaction pathways, such as its thermal decomposition or its reactions with other molecules. By calculating the structures and energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. This information is invaluable for predicting reactivity and designing new synthetic routes. Studies on protonated nitro compounds have used computational methods to understand their structure, energy, and conjugation, which are all relevant to the reactivity of this compound. researchgate.net

Elucidation of Proton Transfer Pathways and Transition States

No published studies were found that computationally elucidate the specific proton transfer pathways or identify the transition states for the nitro-aci-nitro tautomerism of this compound. Such studies would typically involve high-level quantum chemical calculations to map the potential energy surface of the tautomerization reaction, identifying the energy barriers and the geometry of the transition state structure.

Prediction of Kinetic Isotope Effects

There is no available research predicting the kinetic isotope effects (KIEs) for the proton transfer reaction in this compound. The prediction of primary and secondary KIEs requires detailed computational modeling of the vibrational frequencies of the reactant and the transition state for both the light (hydrogen) and heavy (deuterium) isotopes. This information is currently absent from the scientific literature for this specific molecule.

Reactivity Descriptors and Bonding Analysis

Detailed analyses of reactivity descriptors (such as Fukui functions, local softness, or electrostatic potentials) and specific bonding analyses (like Natural Bond Orbital or Quantum Theory of Atoms in Molecules) for this compound are not available in published research. These computational methods provide deep insight into the electronic structure and reactive sites of a molecule, but have not been specifically applied to and reported for this compound.

Applications in Advanced Organic Synthesis Strategies

4-Methyl-4-nitropentanoic Acid as a Versatile Building Block

This compound, with its distinct carboxylic acid and tertiary nitro functionalities, serves as a valuable and versatile building block in organic synthesis. The presence of these two functional groups on a single molecular scaffold allows for a diverse range of chemical transformations, enabling the construction of more complex molecules. The carboxylic acid moiety provides a handle for reactions such as esterification, amidation, and salt formation, while the nitro group can be reduced to an amine, eliminated to form an alkene, or used in carbon-carbon bond-forming reactions.

The rational design of complex organic frameworks, such as Metal-Organic Frameworks (MOFs), relies on the use of specific organic linkers that connect metal ions or clusters. These linkers typically contain coordinating functional groups, most commonly carboxylates. While this compound possesses a carboxylic acid group suitable for coordinating to metal centers, its specific use as a primary linker in the synthesis of well-characterized, complex organic frameworks is not extensively documented in current scientific literature.

Theoretically, its structure is amenable to forming such frameworks. The carboxylic acid could coordinate with metal ions, while the bulky tertiary nitro-methyl group would project into the resulting pores, influencing the framework's topology, porosity, and surface chemistry. The nitro group itself could serve as a site for post-synthetic modification within the framework, a powerful strategy for tuning the properties of these materials. However, dedicated research findings detailing the synthesis and characterization of MOFs using this compound as the sole or a primary organic linker are yet to be widely reported.

Nitro compounds are established precursors in the synthesis of a wide array of biologically active molecules, largely because the nitro group can be readily converted into an amine, a key functional group in many pharmaceuticals. nih.gov this compound is recognized for its potential as an intermediate in the creation of other bioactive molecules. rsc.org

The synthetic utility lies in the transformation of its core structure. For instance, reduction of the nitro group would yield 4-amino-4-methylpentanoic acid, a non-proteinogenic amino acid. Such unusual amino acids are of significant interest in medicinal chemistry for creating peptides and peptidomimetics with enhanced stability or novel biological functions. The synthesis of various bioactive compounds, from enzyme inhibitors to receptor antagonists, often involves intermediates containing nitro groups that are later transformed into essential functionalities. nih.gov

Role in the Synthesis of Methyl Acrylate (B77674) Derivatives

This compound is reported to be an intermediate in the synthesis of methyl acrylate. cymitquimica.com While the specific, detailed reaction mechanism for this transformation is not elaborately described in publicly available literature, a plausible synthetic route can be envisioned. This would likely involve multiple steps, potentially starting with the esterification of the carboxylic acid to form methyl 4-methyl-4-nitropentanoate. Subsequent chemical steps would be required to transform this saturated nitro ester into the unsaturated acrylate structure. One possible, albeit complex, pathway could involve elimination reactions to introduce the double bond. This reported application highlights the compound's role as a precursor to industrially significant monomers like methyl acrylate, which are used in the production of polymers and resins.

Strategies for Stereoselective Synthesis Involving Nitro Fatty Acids

Achieving stereocontrol in chemical reactions is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. For nitro-containing compounds like nitro fatty acids, the Henry reaction (also known as the nitroaldol reaction) is a classic and powerful carbon-carbon bond-forming method. wikipedia.orgtcichemicals.com This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgsynarchive.com

The key steps of the Henry reaction are reversible and begin with the deprotonation of the nitroalkane at the alpha-carbon to form a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon, and subsequent protonation yields the β-nitro alcohol product. wikipedia.org

General Mechanism of the Henry Reaction

Figure 1: General mechanism of the base-catalyzed Henry (nitroaldol) reaction. All steps are reversible.

Figure 1: General mechanism of the base-catalyzed Henry (nitroaldol) reaction. All steps are reversible.

The products of the Henry reaction are highly valuable synthetic intermediates. They can be:

Dehydrated to yield nitroalkenes. youtube.com

Oxidized to form α-nitro ketones. wikipedia.org

Reduced to produce β-amino alcohols, which are important structural motifs in many bioactive molecules. wikipedia.orgyoutube.com

While the simple Henry reaction can produce a mixture of stereoisomers, significant advancements have been made in developing asymmetric versions to control the stereochemical outcome. The use of chiral metal catalysts (e.g., containing copper, zinc, or magnesium) that coordinate to both the nitronate and the carbonyl compound can create a chiral environment, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org The first enantioselective nitroaldol reaction was reported in 1992, and since then, numerous catalytic systems have been developed to achieve high levels of stereoselectivity. wikipedia.org These strategies, while demonstrated on other nitro fatty acids, establish a clear precedent for the potential stereoselective synthesis of derivatives from or leading to this compound.

Crystallographic Investigations of 4 Methyl 4 Nitropentanoic Acid

Single-Crystal X-ray Diffraction Analysis of 4-Methyl-4-nitropentanoic Acid

There are no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. A data table of crystallographic parameters cannot be generated.

Analysis of Molecular Packing and Intermolecular Interactions in the Solid State

Without a determined crystal structure, an analysis of the molecular packing and intermolecular interactions in the solid state of this compound cannot be conducted. This analysis would require knowledge of the precise arrangement of molecules within the crystal lattice, which is unknown.

Hydrogen Bonding Networks and Crystal Engineering Implications

The carboxylic acid and nitro functional groups of this compound suggest the potential for the formation of significant hydrogen bonding networks in the solid state. However, in the absence of experimental crystallographic data, the nature and geometry of these networks remain speculative. A discussion of the crystal engineering implications based on these potential interactions would, therefore, be conjectural and not based on established structural information.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways for 4-Methyl-4-nitropentanoic Acid

Current synthetic methods for aliphatic nitro compounds often rely on traditional organic solvents and reagents that can be hazardous to the environment. rsc.org The development of greener synthetic pathways for this compound is a critical future research direction. This involves exploring alternative solvents, catalysts, and energy inputs to create more sustainable and efficient processes.

One promising avenue is the use of biocatalysis. Enzymes offer high selectivity and can operate under mild, aqueous conditions. nih.gov Research into identifying or engineering enzymes, such as those from the non-ribosomal peptide synthetase (NRPS) family or those involved in fatty acid metabolism, could lead to the direct and stereoselective synthesis of this compound or its precursors. nih.govyoutube.com The enzymatic synthesis of other nitrated fatty acids and N-functionalized amino acids has been demonstrated, suggesting the feasibility of such an approach for this compound. nih.govnih.govwur.nl For instance, engineered glutamate (B1630785) dehydrogenases have been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. frontiersin.org A similar biocatalytic reductive amination approach, if applied to a suitable keto-acid precursor, could be a green route to the corresponding amino acid of this compound.

Another green approach is the use of electrosynthesis. Electrochemical methods can reduce the reliance on chemical oxidants and reductants, often generating less waste. acs.org The electrochemical reduction of aliphatic nitro compounds has been shown to be a viable synthetic strategy, and exploring the electrosynthesis of this compound from appropriate starting materials could lead to a more environmentally friendly manufacturing process. acs.orggoogle.com

Exploration of Novel Catalytic Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can participate in a wide range of chemical transformations. nih.gov Future research should focus on exploring novel catalytic transformations of the nitro group in this compound to generate a diverse range of new chemical entities.

The catalytic reduction of the nitro group to an amine is a well-established transformation that would yield the valuable amino acid, 4-amino-4-methylpentanoic acid. libretexts.orgchemsynthesis.comnih.gov The development of highly selective and efficient catalysts for this reduction, particularly those that are tolerant of the carboxylic acid functionality, is a key research area.

Beyond reduction, the nitro group can act as a precursor for other functional groups or participate in carbon-carbon bond-forming reactions. For example, γ-nitroalkanoic acids have been shown to undergo cyclization to form cyclopentenones. rsc.org Investigating similar intramolecular reactions of this compound could lead to the synthesis of novel cyclic compounds. The nitro group can also serve as a good leaving group in nucleophilic substitution reactions or participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrones derived from the nitro group. nih.govlibretexts.orgchem-station.comuni-rostock.de Exploring these reactivities with this compound could open up pathways to a wide array of new molecules.

The development of metallaphotoredox catalysis has enabled the functionalization of carboxylic acids through decarboxylative strategies. acs.org Applying these methods to this compound could allow for the introduction of various substituents at the carboxylic acid end, further expanding its chemical diversity.

Advanced Computational Studies on Reaction Dynamics

A deeper understanding of the reaction dynamics of this compound at the molecular level is crucial for designing new reactions and catalysts. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, can provide valuable insights into reaction mechanisms, transition states, and the influence of solvents and catalysts. rsc.orgresearchgate.netresearchgate.net

Future computational studies could focus on modeling the various potential reaction pathways of this compound, including its synthesis and subsequent transformations. For example, DFT calculations could be used to investigate the mechanism of the catalytic reduction of the nitro group, helping to identify the most efficient catalyst systems. rsc.org Similarly, computational modeling could be employed to predict the feasibility and stereochemical outcomes of cycloaddition reactions involving the nitro group.

Molecular dynamics simulations could also be used to study the behavior of this compound in different solvent environments, providing insights into its solubility and reactivity. This fundamental understanding can guide the selection of optimal reaction conditions and the design of more effective synthetic protocols.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with flow chemistry and automated high-throughput experimentation (HTE) platforms represents a significant opportunity to accelerate research and development in this area. acs.orgacs.orgrsc.orgyoutube.com

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not accessible in batch. youtube.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process.

Q & A

Q. What are the primary applications of 4-methyl-4-nitropentanoic acid in synthetic chemistry?

- Methodological Answer: This compound serves as a critical intermediate for synthesizing γ-aminobutyric acid (GABA) derivatives, including lactams, nitro acids, and nitro amides. Its nitro and carboxyl groups enable reactivity in nucleophilic substitutions and cyclization reactions. Researchers often employ it in multi-step syntheses to introduce pharmacodynamic fragments into drug candidates, leveraging its structural rigidity for controlled stereochemistry .

Q. How can the purity and structural integrity of this compound be validated experimentally?